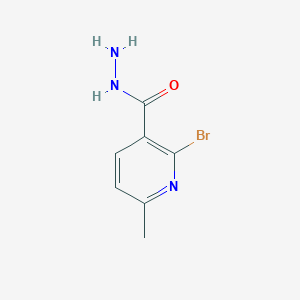
6-(Amino(cyclopropyl)methyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Amino(cyclopropyl)methyl)picolinic acid is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of an amino group attached to a cyclopropylmethyl moiety at the sixth position of the picolinic acid structure. Picolinic acid and its derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Amino(cyclopropyl)methyl)picolinic acid typically involves the following steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(Amino(cyclopropyl)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
Aplicaciones Científicas De Investigación
6-(Amino(cyclopropyl)methyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 6-(Amino(cyclopropyl)methyl)picolinic acid involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby affecting their availability and activity in biological systems. Additionally, it can inhibit specific enzymes by binding to their active sites, leading to altered biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid: The parent compound, known for its metal-chelating properties.
Nicotinic acid: An isomer of picolinic acid with a carboxyl group at the third position.
Isonicotinic acid: Another isomer with a carboxyl group at the fourth position.
Uniqueness
6-(Amino(cyclopropyl)methyl)picolinic acid is unique due to the presence of the cyclopropylmethyl and amino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
6-[amino(cyclopropyl)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-9(6-4-5-6)7-2-1-3-8(12-7)10(13)14/h1-3,6,9H,4-5,11H2,(H,13,14) |
Clave InChI |
KUWVZLUHYFOKOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=NC(=CC=C2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)






